molecular formula C6H3FN2O2S B2603947 4-Cyanopyridine-2-sulfonyl fluoride CAS No. 2138039-28-6

4-Cyanopyridine-2-sulfonyl fluoride

Cat. No.: B2603947
CAS No.: 2138039-28-6
M. Wt: 186.16
InChI Key: IWRFBPXIFMOLON-UHFFFAOYSA-N
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Description

4-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 4-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanopyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins. The resulting sulfonamide or sulfonate linkages can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

4-Cyanopyridine-2-sulfonyl fluoride (CPSF) is an organic compound notable for its unique chemical structure and significant biological activity. This compound, characterized by a pyridine ring substituted with a cyano group and a sulfonyl fluoride functional group, has garnered attention in the fields of medicinal chemistry and chemical biology due to its electrophilic properties and ability to interact selectively with biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄FNO₂S
  • Molecular Weight : Approximately 175.17 g/mol
  • Functional Groups : Pyridine ring, cyano group, sulfonyl fluoride

The electrophilic nature of the sulfonyl fluoride group allows CPSF to engage in covalent modifications with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This mechanism is pivotal for its role as an enzyme inhibitor or probe in various biochemical applications.

CPSF acts primarily through covalent modification of target proteins. The sulfonyl fluoride moiety can form stable covalent bonds with nucleophilic amino acid side chains, leading to irreversible inhibition of enzyme activity. This property is particularly useful in the development of selective enzyme inhibitors.

Key Mechanisms:

  • Covalent Bond Formation : CPSF reacts with nucleophiles in proteins, modifying active sites and altering protein conformation.
  • Enzyme Inhibition : By covalently binding to specific residues, CPSF can effectively inhibit enzymes involved in various biochemical pathways.

Enzyme Inhibition

Research has demonstrated that CPSF can serve as a potent inhibitor for several enzymes, particularly serine proteases. The ability to selectively target reactive residues makes CPSF a valuable tool in drug discovery and development.

Enzyme Target Residue Inhibition Type
ChymotrypsinSerineIrreversible
Dihydrofolate reductaseSerineIrreversible
Various serine hydrolasesSerine/ThreonineContext-specific

Case Studies

  • Inhibition of Chymotrypsin : CPSF was shown to irreversibly inhibit chymotrypsin by modifying the active site serine residue. This study highlighted the compound's potential as a chemical probe for studying serine proteases .
  • Targeting Dihydrofolate Reductase (DHFR) : CPSF demonstrated significant inhibitory effects on DHFR, a critical enzyme in folate metabolism. The irreversible binding of CPSF to serine residues within DHFR was confirmed through kinetic studies .
  • Selective Interaction with Protein Residues : Studies indicate that CPSF can selectively modify threonine and cysteine residues under specific conditions, expanding its utility beyond serine proteases .

Research Findings

Recent research has focused on enhancing the utility of sulfonyl fluorides like CPSF in chemical biology. The following findings are notable:

  • Biocompatibility and Stability : Sulfonyl fluorides exhibit a favorable balance between biocompatibility and reactivity, making them suitable for biological applications .
  • Target Identification : The use of CPSF as a covalent probe aids in identifying protein targets and understanding enzyme mechanisms .
  • Development of Novel Inhibitors : Modifications of CPSF have led to the creation of new inhibitors with improved selectivity and potency against specific enzymes .

Properties

IUPAC Name

4-cyanopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFBPXIFMOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138039-28-6
Record name 4-cyanopyridine-2-sulfonyl fluoride
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